4-Chloro-8-cyanoquinoline-3-carboxylic acid
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Overview
Description
4-Chloro-8-cyanoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H5ClN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-cyanoquinoline-3-carboxylic acid typically involves the chlorination and cyanation of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline with cyanogen bromide under controlled conditions to introduce the cyano group at the 8-position. The carboxylic acid group at the 3-position can be introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These methods may involve the use of catalysts and specific reaction conditions to optimize the production process. The scalability of these methods makes them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-cyanoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-Amino-8-cyanoquinoline-3-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
4-Chloro-8-cyanoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-8-cyanoquin
Properties
Molecular Formula |
C11H5ClN2O2 |
---|---|
Molecular Weight |
232.62 g/mol |
IUPAC Name |
4-chloro-8-cyanoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5ClN2O2/c12-9-7-3-1-2-6(4-13)10(7)14-5-8(9)11(15)16/h1-3,5H,(H,15,16) |
InChI Key |
ZRVPUPRINMWIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=C(C=N2)C(=O)O)Cl)C#N |
Origin of Product |
United States |
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